molecular formula C14H11N3O B11872070 3-(Imidazo[1,2-a]pyridin-2-yl)benzamide CAS No. 603973-01-9

3-(Imidazo[1,2-a]pyridin-2-yl)benzamide

Cat. No.: B11872070
CAS No.: 603973-01-9
M. Wt: 237.26 g/mol
InChI Key: VJFGIPQYZCOQGL-UHFFFAOYSA-N
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Description

Significance of the Imidazo[1,2-a]pyridine (B132010) Core in Pharmaceutical Research and Drug Discovery

The imidazo[1,2-a]pyridine core, a fused bicyclic heteroaromatic system, is a cornerstone in the development of a wide array of therapeutic agents. chemrxiv.orgnih.govchemrxiv.org Its unique structural and electronic properties allow it to interact with a diverse range of biological targets, making it a "drug prejudice" scaffold in medicinal chemistry. nih.govresearchgate.net This versatile core is present in several marketed drugs, demonstrating its clinical significance. researchgate.netnih.govresearchgate.net

The broad-spectrum biological activities associated with imidazo[1,2-a]pyridine derivatives are extensive and well-documented. These compounds have shown promise as anticancer, antimicrobial, antiviral, anti-inflammatory, and antiulcer agents. nih.govnih.gov For instance, certain derivatives have been identified as potent inhibitors of key enzymes involved in cancer progression, such as protein kinases. researchgate.net The scaffold's ability to be readily functionalized at various positions, particularly at the C2 and C3 positions, has allowed for the creation of large chemical libraries for high-throughput screening, accelerating the discovery of new drug candidates. researchgate.netnih.gov

Marketed drugs containing the imidazo[1,2-a]pyridine core include:

Zolpidem: Used for the treatment of insomnia. nih.govnih.gov

Alpidem and Necopidem: Anxiolytic agents. nih.govnih.gov

Minodronic acid: Used in the treatment of osteoporosis. researchgate.netnih.gov

Olprinone: Employed for heart failure. nih.govnih.gov

Saripidem: An anxiolytic drug. nih.gov

Zolimidine: An antiulcer agent. researchgate.netnih.gov

The following table provides a summary of some key biological activities of imidazo[1,2-a]pyridine derivatives:

Biological ActivityTarget/Mechanism of ActionReference
AnticancerKinase inhibition (e.g., PI3K, p38, Nek2, NFkB inducing kinase, CDK, VEGFR, EGFR, Topoisomerase II, Microtubulin protein) researchgate.netnih.gov
Anti-TBInhibition of QcrB nih.gov
AntiulcerAntisecretory and cytoprotective properties nih.gov
AntiviralInhibition of viral replication nih.gov
AntifungalDisruption of fungal cell processes nih.gov
AnxiolyticModulation of GABAA receptors nih.gov

Role of the Benzamide (B126) Moiety as a Privileged Pharmacophore in Bioactive Molecules

The benzamide moiety is another cornerstone of medicinal chemistry, recognized as a privileged pharmacophore due to its frequent appearance in a wide range of biologically active compounds. chemrxiv.org Its ability to act as a versatile hydrogen bond donor and acceptor, coupled with its conformational flexibility, allows it to effectively interact with various biological receptors and enzymes. nih.govacs.org

This functional group is a key component in numerous approved drugs, highlighting its importance in drug design. For example, a series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs were designed as potent inhibitors of B-RAFV600E, a protein implicated in certain cancers. nih.gov Furthermore, novel benzamide derivatives have been investigated as potential modulators of hepatitis B virus (HBV) capsid assembly. nih.gov

The structural and electronic properties of the benzamide group can be readily modified, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This adaptability makes it an attractive component for lead optimization in drug discovery programs.

Rationale for Investigating 3-(Imidazo[1,2-a]pyridin-2-yl)benzamide Derivatives in Academic Research

The strategic fusion of the imidazo[1,2-a]pyridine core and the benzamide moiety in this compound derivatives presents a compelling rationale for their investigation in academic research. This combination aims to leverage the favorable biological properties of each scaffold to create novel compounds with enhanced potency, selectivity, and drug-like characteristics.

Recent studies have begun to explore the potential of this hybrid scaffold. For instance, the synthesis and biological evaluation of 3-aminoimidazo[1,2-α]pyridine compounds have been reported, with some derivatives showing promising cytotoxic activity against various cancer cell lines. nih.gov Specifically, substitution at the C-3 position of the imidazo[1,2-a]pyridine ring has been a focus of research, leading to the development of compounds with potential antiulcer and anticancer activities. researchgate.netnih.gov The investigation of this compound and its analogs is therefore a promising area of research with the potential to yield novel therapeutic agents for a variety of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

603973-01-9

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

3-imidazo[1,2-a]pyridin-2-ylbenzamide

InChI

InChI=1S/C14H11N3O/c15-14(18)11-5-3-4-10(8-11)12-9-17-7-2-1-6-13(17)16-12/h1-9H,(H2,15,18)

InChI Key

VJFGIPQYZCOQGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)C(=O)N

Origin of Product

United States

Structure Activity Relationship Sar Studies of 3 Imidazo 1,2 a Pyridin 2 Yl Benzamide and Analogues

Systematic Pharmacomodulation of the Imidazo[1,2-a]pyridine (B132010) Moiety

The imidazo[1,2-a]pyridine core is a crucial element for the biological activity of this class of compounds. nih.gov Alterations to this bicyclic system, including the introduction of various substituents on both the imidazole (B134444) and pyridine (B92270) rings, have profound effects on the molecule's pharmacological properties.

Substituent Effects on the Imidazole and Pyridine Rings

The nature and position of substituents on the imidazo[1,2-a]pyridine ring system are critical determinants of biological activity. The substitution pattern significantly influences the molecule's interaction with its biological targets. acs.org

For instance, in the context of c-Met inhibitors, the introduction of an 8-fluoro group on the imidazo[1,2-a]pyridine core was found to be a key modification. nih.gov This substitution mimics the electronic properties and lipophilicity of a nitrogen atom, enhancing the electron deficiency of the bicyclic ring system. nih.gov This, in turn, strengthens the π-π stacking interaction with the tyrosine residue (Tyr-1230) in the c-Met kinase domain, which is crucial for inhibitory activity. nih.gov Conversely, bulkier substituents at the C-8 position, such as a trifluoromethyl (CF3) group, can lead to a loss of activity due to steric hindrance that prevents the molecule from fitting into the binding pocket. nih.gov Similarly, an 8-chloro substituent, being more electron-rich than an 8-fluoro group, can decrease the interaction with Tyr-1230 and reduce inhibitory potency. nih.gov

The 2-methyl group on the imidazo[1,2-a]pyridine core has also been shown to be important for the activity of certain analogues. nih.gov Its removal can lead to a significant reduction in antagonistic activity at the neuropeptide S receptor. nih.gov

Influence of Heteroaryl and Aromatic Substitutions on Biological Activity

The introduction of heteroaryl and aromatic groups at various positions of the imidazo[1,2-a]pyridine scaffold has been a successful strategy for modulating biological activity.

In the development of c-Met inhibitors, placing heteroaryl substituents at the 6-position of the imidazo[1,2-a]pyridine ring resulted in good c-Met inhibition. nih.gov Specifically, a pyridinyl analogue containing a cyano group demonstrated enhanced efficacy. nih.gov Phenyl derivatives at the same position also showed improved c-Met inhibition, particularly when bearing polar groups like a cyano substituent. nih.gov This suggests that the incorporation of polar groups on the 6-phenyl ring significantly influences cellular activity. nih.gov

Positional Isomerism and its Impact on Biological Profiles

The arrangement of atoms within the imidazo[1,2-a]pyridine scaffold and its substituents, known as positional isomerism, plays a significant role in determining the biological profile of these compounds. For example, a study on anle138b, a compound with a different core structure but relevant SAR principles, revealed a well-defined structure-activity relationship based on the position of a bromine substituent on a phenyl ring. nih.gov A meta-position of the bromine led to the highest inhibitory activity, while moving it to the para- or ortho-position reduced or abolished the activity, respectively. nih.gov This highlights the critical importance of substituent positioning for optimal interaction with the biological target.

Structural Variations of the Benzamide (B126) Group and their Functional Implications

The benzamide portion of 3-(imidazo[1,2-a]pyridin-2-yl)benzamide is another key area for structural modification to fine-tune the compound's biological activity.

Modifications to the Phenyl Ring of the Benzamide Moiety

Alterations to the phenyl ring of the benzamide group can significantly impact the potency and selectivity of these compounds. In the development of PI3 kinase p110α inhibitors, optimization of substituents on a related scaffold led to a more than 300-fold increase in inhibitory activity. researchgate.net This demonstrates the profound effect that modifications to this part of the molecule can have.

Impact of Substituents on the Amide Nitrogen on Biological Activity

Substituents on the amide nitrogen of the benzamide group also play a crucial role in the biological activity of these compounds. For instance, in a series of imidazo[1,2-a]pyridine derivatives, the nature of the group attached to the amide nitrogen was found to be a key determinant of their activity as neuropeptide S receptor antagonists. nih.gov

Bioisosteric Replacement Strategies in this compound Optimization

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to enhance its pharmacological and pharmacokinetic properties without drastically altering its binding affinity for the target. This involves substituting a functional group with another that possesses similar steric and electronic characteristics. In the context of optimizing this compound analogues, several bioisosteric replacement strategies can be envisaged, drawing from successful applications in related chemical series.

One key area for bioisosteric modification in the this compound scaffold is the central benzamide moiety. The amide bond itself can be a point of metabolic vulnerability. Research on other benzamide-containing compounds has explored replacing the amide group with bioisosteres like triazoles. nih.gov Triazoles can mimic the hydrogen bonding and planar geometry of the amide group. nih.gov For instance, the replacement of an amide with a 1,2,3-triazole has been shown to improve the pharmacokinetic profiles of certain drug candidates.

Another approach involves modifications to the imidazo[1,2-a]pyridine core. The nitrogen atoms in this heterocyclic system are crucial for its chemical properties and biological interactions. The substitution pattern on the pyridine ring can be altered to fine-tune the electronic nature and solubility of the molecule. For example, the introduction of a fluorine atom, as demonstrated in the bioisosteric replacement of imidazo[1,2-a]pyrimidine (B1208166) with 8-fluoroimidazo[1,2-a]pyridine, can serve as a mimic while potentially improving metabolic stability. nih.govnih.gov

Furthermore, the phenyl ring of the benzamide can be replaced with other aromatic or heteroaromatic systems to explore new interactions with the target protein. A study on nicotinamide (B372718)–ponatinib analogues, which share the imidazo[1,2-b]pyridazine (B131497) core (a close relative of imidazo[1,2-a]pyridine), showed that replacing the benzamide with a nicotinamide (a pyridine carboxamide) retained potent inhibitory activity against certain kinases. acs.org This suggests that the phenyl ring can be replaced by a pyridine ring, potentially altering properties like solubility and the ability to form hydrogen bonds.

The following table summarizes potential bioisosteric replacements for different parts of the this compound scaffold based on strategies employed for related compounds.

Original MoietyPotential Bioisosteric ReplacementRationale
Benzamide (Amide bond)1,2,3-TriazoleMimics amide geometry and hydrogen bonding features, potentially improving metabolic stability. nih.gov
Phenyl ring of BenzamidePyridine ring (Nicotinamide)Can alter solubility and hydrogen bonding capacity while maintaining activity. acs.org
Imidazo[1,2-a]pyridine8-Fluoroimidazo[1,2-a]pyridineFluorine acts as a bioisostere of a hydrogen atom but can improve metabolic stability and binding affinity. nih.gov
Imidazo[1,2-a]pyridineImidazo[1,2-a]pyrazine (B1224502)The change in the six-membered ring can influence kinase selectivity and potency. acs.org

These examples highlight the versatility of bioisosteric replacement in the optimization of imidazo[1,2-a]pyridine-based compounds. Such strategies are crucial for developing analogues of this compound with improved drug-like properties.

Conformational Analysis and its Relationship to Structure-Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target protein. For this compound and its analogues, conformational analysis focuses on understanding the preferred spatial arrangement of the imidazo[1,2-a]pyridine and benzamide moieties and how this arrangement influences activity.

The conformation of the amide bond within the benzamide group is also crucial. Amide bonds are generally planar, but can exist in either a cis or trans conformation. The trans conformation is typically more stable, but the local environment of the binding pocket can sometimes favor the cis form. The orientation of the N-H and carbonyl groups of the amide are critical for forming hydrogen bonds with the target protein, and thus the conformational preference of this group directly impacts binding affinity.

Furthermore, intramolecular hydrogen bonding can play a significant role in stabilizing a particular conformation. For example, in certain substituted imidazo[1,2-a]pyridines, intramolecular hydrogen bonds have been observed to contribute to the conformational preference. researchgate.net

The relationship between conformation and structure-activity can be illustrated by considering how different substitutions on the scaffold might affect its preferred conformation and, consequently, its biological activity.

SubstitutionPotential Conformational EffectImpact on Activity
Bulky substituent on the phenyl ring (ortho to the amide)May increase the rotational barrier, restricting the conformation and potentially locking it into a more (or less) active orientation.Can either enhance or decrease activity depending on whether the induced conformation is favorable for binding.
Substitution on the imidazo[1,2-a]pyridine coreCan alter the electronic properties and steric environment, influencing the preferred orientation of the benzamide group.Modifications that promote a bioactive conformation are expected to increase potency.
Replacement of the amide linkerA more rigid linker (e.g., a triazole) would reduce the number of possible conformations, potentially leading to higher affinity if the locked conformation is the bioactive one.Can lead to more potent and selective compounds by reducing the entropic penalty of binding.

In silico modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy are vital tools for studying the conformational preferences of these molecules. uq.edu.au For instance, the crystal structure of a related imidazo[1,2-b]pyridazine inhibitor bound to its kinase target revealed a specific binding mode where the imidazo[1,2-b]pyridazine ring interacts with the hinge region of the kinase. semanticscholar.org This highlights the importance of the conformation of the heterocyclic core in directing the interactions with the target. Understanding the interplay between substitution, conformation, and biological activity is paramount for the rational design of more potent and selective analogues of this compound.

Molecular Target Identification and Mechanism of Action Moa Elucidation for 3 Imidazo 1,2 a Pyridin 2 Yl Benzamide

Unbiased Target Deconvolution Methodologies for Small Molecules

Unbiased target deconvolution aims to identify the molecular targets of a compound without prior assumptions. These methods are crucial for discovering novel mechanisms of action and for understanding the polypharmacology of a drug.

Chemoproteomic methods utilize chemical probes to isolate and identify protein targets from complex biological samples. Capture Compound Mass Spectrometry (CCMS) and Limited Proteolysis-Mass Spectrometry (LiP-MS) are powerful techniques in this domain. In CCMS, a bioactive compound is immobilized on a solid support to "capture" its binding partners from a cell lysate, which are then identified by mass spectrometry. While specific applications of these techniques to 3-(Imidazo[1,2-a]pyridin-2-yl)benzamide are not detailed in the literature, they represent a viable strategy for its target deconvolution.

CRISPR-based screening has revolutionized target identification. biocompare.comnih.gov These screens can be performed in a pooled format, where a library of guide RNAs targeting thousands of genes is introduced into a population of cells. biocompare.comnih.gov By treating the cells with the compound of interest, researchers can identify which gene knockouts lead to increased or decreased sensitivity to the compound, thus revealing potential targets or pathways. biocompare.comresearchgate.net This unbiased approach is highly effective for identifying the molecular basis of a compound's activity. biocompare.comnih.gov However, it's important to note that the design of CRISPR guides can have biases that may affect results, particularly across different ancestral backgrounds. broadinstitute.org

Affinity-based biochemical methods are a cornerstone of target identification. rsc.org These techniques rely on the specific binding affinity between a small molecule and its protein target. nih.govacs.org One common approach involves creating an affinity matrix by immobilizing the small molecule (or a derivative) and then using it to pull down its binding partners from a cell or tissue extract. rsc.org The success of this method hinges on the ability to chemically modify the compound without losing its biological activity. nih.gov

Comparative profiling techniques involve assessing the effects of a compound across a wide range of assays or cell lines and comparing the resulting profile to those of well-characterized molecules. This can provide clues about the compound's mechanism of action and potential targets. For instance, screening a compound against a large panel of kinases can reveal a "kinase fingerprint" that can be compared to the profiles of known kinase inhibitors.

Investigated Molecular Targets and Their Binding Interactions for Related Scaffolds

The imidazo[1,2-a]pyridine (B132010) core is a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases. nih.gov

Research into compounds with similar structures to this compound has revealed potent inhibitory activity against several kinases implicated in cancer and other diseases.

c-Met and other Receptor Tyrosine Kinases: The imidazopyridine scaffold is a known inhibitor of various receptor tyrosine kinases.

BCR-ABL: Some imidazopyrazine derivatives, which are structurally related to imidazopyridines, have been evaluated for their inhibitory activity against the BCR-ABL fusion protein, a key driver in certain types of leukemia. For example, a 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamide derivative showed an IC50 of over 10 μM against Bcr-Abl. nih.gov

DDR1/DDR2: Discoidin domain receptors 1 and 2 (DDR1 and DDR2) are receptor tyrosine kinases that are activated by collagen and are implicated in various cancers. nih.gov A series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides were identified as highly selective DDR1 inhibitors. nih.gov One promising compound from this series, compound 8v, exhibited a high affinity for DDR1 with a dissociation constant (Kd) of 7.8 nM and an IC50 of 23.8 nM. nih.gov The selectivity of this compound for DDR1 over DDR2 was significant, with an IC50 of 1740 nM for DDR2. nih.gov

RAF Kinases: A series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs were specifically designed as inhibitors of the B-RAFV600E mutant, a common driver of melanoma and other cancers. nih.gov

Other Kinases: The broader class of imidazo[1,2-b]pyridazines has been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs). nih.gov Additionally, imidazo[1,2-b]pyridazine (B131497) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been investigated as inhibitors of Pim kinases, which are involved in cell cycle progression and apoptosis. google.comgoogle.com

Below is a table summarizing the kinase inhibition data for some related imidazopyridine and imidazopyrazine compounds:

Compound Class/ScaffoldTarget KinaseIC50Reference
3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamidesDDR18.7 nM (for compound 8a) nih.gov
3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamidesDDR123.8 nM (for compound 8v) nih.gov
3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamidesDDR21740 nM (for compound 8v) nih.gov
3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamidesBcr-Abl> 10 μM (for compound 8v) nih.gov
3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamidesc-Kit> 10 μM (for compound 8v) nih.gov
Imidazo[1,2-a]pyridin-6-yl-benzamide analogsB-RAFV600EPotent Inhibition Reported nih.gov
Imidazo[1,2-b]pyridazine derivativesCDK2Potent Inhibition Reported nih.gov
Imidazo[1,2-b]pyridazine derivativesPim kinasesInhibition Reported google.comgoogle.com

This table presents data for compounds structurally related to this compound. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

The mechanism of inhibition for these related scaffolds often involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. For instance, modeling studies of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides binding to DDR1 suggest that the imidazo[1,2-a]pyrazine (B1224502) moiety forms a crucial hydrogen bond with the methionine 704 residue in the hinge region of the kinase. nih.gov

Enzyme Modulation (e.g., Bacterial DNA Gyrase Inhibition)

Derivatives containing the imidazo[1,2-a]pyridine scaffold have been identified as inhibitors of essential bacterial enzymes, including DNA gyrase and topoisomerase IV. Specifically, a series of 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines have demonstrated activity as dual inhibitors of the ATPase domains of both bacterial gyrase (GyrB) and topoisomerase IV (ParE). These enzymes are crucial for bacterial DNA replication, making them validated targets for antibacterial agents. The inhibition of their ATPase function disrupts the energy-dependent process of DNA supercoiling and decatenation, leading to bacterial cell death. This activity highlights the potential of the imidazo[1,2-a]pyridine core structure in the development of new antibacterial agents.

Other Identified or Putative Receptor Ligand Interactions

The imidazo[1,2-a]pyridine framework is a recognized scaffold for ligands that interact with various receptors, notably the GABA(A) receptor. Certain derivatives have been developed as allosteric modulators of this receptor. The GABA(A) receptor is a key inhibitory neurotransmitter receptor in the central nervous system, and its modulation can result in sedative, anxiolytic, and anticonvulsant effects. The ability of the imidazo[1,2-a]pyridine ring system to serve as a bioisosteric replacement for other heterocyclic systems, such as imidazo[1,2-a]pyrimidine (B1208166), has been explored to fine-tune ligand-receptor interactions and improve the pharmacological profile of GABA(A) receptor modulators.

Signaling Pathway Perturbations and Downstream Cellular Effects

The imidazo[1,2-a]pyridine nucleus is a core component of molecules designed to interfere with signaling pathways that are dysregulated in various diseases, particularly cancer.

Modulation of Cell Proliferation, Migration, and Differentiation Pathways

Analogs of this compound have been shown to potently inhibit key kinases involved in cell proliferation and migration.

RAF Inhibition: A series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs were designed as inhibitors of B-RAF, a critical component of the MAPK/ERK signaling pathway that governs cell proliferation and survival. Activating mutations in B-RAF are common in melanoma, making it a prime therapeutic target.

DDR1 Inhibition: In a closely related series, 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides were identified as highly selective inhibitors of Discoidin Domain Receptor 1 (DDR1). DDR1 is a receptor tyrosine kinase that, upon binding to collagen, promotes cell survival, migration, and invasion. The inhibition of DDR1 by these compounds led to a dose-dependent suppression of tumorigenicity and migration in non-small cell lung cancer (NSCLC) cells.

Below is a table detailing the inhibitory activity of a lead compound from this class against DDR1 and other kinases.

CompoundTarget KinaseIC₅₀ (nM)Selectivity vs DDR2
8v DDR123.8~73-fold
DDR21740-
Bcr-Abl>10,000>420-fold
c-Kit>10,000>420-fold
Data sourced from a study on 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides, a closely related analog series.

Inhibition of Inflammatory Mediators and Signaling Cascades (e.g., NF-ĸB, Interleukin 6)

The imidazo[1,2-a]pyridine scaffold is also implicated in the modulation of inflammatory pathways. A novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), was shown to exert anti-inflammatory effects by targeting the STAT3 and NF-κB signaling pathways. The NF-κB pathway is a central regulator of inflammation, and its aberrant activation is linked to cancer and inflammatory diseases. The study demonstrated that the imidazo[1,2-a]pyridine derivative could suppress NF-κB's DNA-binding activity and reduce the levels of downstream inflammatory cytokines like IL-6.

The table below summarizes the observed effects of the derivative MIA on inflammatory pathways in breast and ovarian cancer cell lines.

Pathway/MediatorObserved EffectCell Lines
NF-κB Activity Suppression of DNA-binding activityMDA-MB-231, SKOV3
Inflammatory Cytokines Reduced levelsMDA-MB-231, SKOV3
STAT3 Signaling Modulation of the pathwayMDA-MB-231, SKOV3
Data from a study on the imidazo[1,2-a]pyridine derivative MIA.

Interference with Pathogen-Specific Biological Processes (e.g., Haemozoin Formation)

In the malaria parasite Plasmodium falciparum, the detoxification of heme released from digested hemoglobin into an insoluble crystalline pigment called haemozoin is an essential survival process. This process is a well-established target for antimalarial drugs. The inhibition of haemozoin formation leads to a buildup of toxic free heme, which kills the parasite. While specific studies on this compound are not documented in this context, the investigation of heterocyclic compounds for their ability to inhibit haemozoin formation is an active area of research.

Elucidation of Specific Binding Modes and Ligand-Protein Interactions

Understanding the precise binding mode of a ligand to its protein target is crucial for rational drug design. Molecular modeling and structural biology studies of a close analog, a 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamide inhibitor, have elucidated its interaction with the DDR1 kinase domain.

Key interactions observed include:

Hydrogen Bonding: The imidazo[1,2-a]pyrazine core forms a critical hydrogen bond with the backbone amide of Met704 in the kinase hinge region. The amide linker of the compound also forms two hydrogen bonds with the side chains of Glu672 and Asp784.

Hydrophobic and π–π Interactions: The phenyl linker participates in a π–π stacking interaction with Phe785. The trifluoromethyl group on the benzamide (B126) portion binds deeply within a hydrophobic pocket created by the DFG-out conformation of the kinase.

These specific interactions anchor the inhibitor in the active site, explaining its potency and selectivity for DDR1. This detailed binding model provides a valuable template for designing future inhibitors based on the imidazo[1,2-a]pyridine and related scaffolds.

Hydrogen Bonding Networks

Hydrogen bonds are critical for the specificity and affinity of ligand-receptor interactions. For the imidazo[1,2-a]pyridine scaffold, the nitrogen atoms within the fused ring system are key hydrogen bond acceptors. The nitrogen at position 1 (N-1) of the imidazo[1,2-a]pyridine ring is a primary site for hydrogen bond formation with donor groups on a biological target.

In a study of a reaction intermediate with an imidazo[1,2-a]pyridine skeleton substituted at the 2-position, a chelating interaction with a Co2+ ion was observed, involving both the imidazole (B134444) ring and a primary amine. acs.org This highlights the potential of the nitrogen atoms in the imidazo[1,2-a]pyridine core to participate in significant bonding interactions.

Furthermore, the benzamide moiety of this compound introduces additional hydrogen bonding capabilities. The amide group (-C(O)NH-) can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These interactions are crucial for the binding of various benzamide-containing drugs to their protein targets. For instance, in a series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs designed as RAF inhibitors, the specific interactions of the benzamide group would be critical to their inhibitory activity. nih.gov

A summary of potential hydrogen bonding interactions is presented in Table 1.

Functional Group Role in Hydrogen Bonding Potential Interacting Partner on a Biological Target
Imidazo[1,2-a]pyridine N-1AcceptorAmino acid residues with -OH, -NH, or -SH groups (e.g., Serine, Threonine, Tyrosine, Lysine, Arginine, Cysteine)
Imidazo[1,2-a]pyridine N-4AcceptorAmino acid residues with -OH, -NH, or -SH groups
Benzamide -NHDonorAmino acid residues with carbonyl groups (e.g., Aspartate, Glutamate, backbone carbonyls) or other electronegative atoms
Benzamide C=OAcceptorAmino acid residues with -OH, -NH, or -SH groups

Table 1: Potential Hydrogen Bonding Interactions of this compound.

Hydrophobic and π–π Stacking Interactions

The planar structure of the imidazo[1,2-a]pyridine ring system allows it to engage in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. Similarly, the phenyl ring of the benzamide moiety can participate in such interactions. The development of aryl-substituted 2-phenylimidazo[1,2-a]pyridines has highlighted the importance of these stacking interactions in influencing the properties of these compounds. rsc.org

In the context of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques, the binding affinity is influenced by the hydrophobic interactions between the compound and the hydrophobic pockets within the amyloid aggregates. nih.gov The lipophilicity of the molecule, governed by its aromatic rings, is a key determinant of its ability to cross cell membranes and interact with intracellular targets.

The potential hydrophobic and π-π stacking interactions are summarized in Table 2.

Structural Feature Type of Interaction Potential Interacting Partner on a Biological Target
Imidazo[1,2-a]pyridine ring systemHydrophobic, π-π StackingAromatic amino acid residues (Phenylalanine, Tyrosine, Tryptophan), aliphatic amino acid residues (e.g., Leucine, Isoleucine, Valine)
Phenyl ring of benzamideHydrophobic, π-π StackingAromatic amino acid residues, aliphatic amino acid residues

Table 2: Potential Hydrophobic and π-π Stacking Interactions of this compound.

Allosteric Modulation Mechanisms

There is currently no direct evidence in the reviewed literature to suggest that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity.

However, the broader class of imidazo[1,2-a]pyridines has been shown to interact with various receptors and enzymes. chemrxiv.org For example, certain derivatives act as ligands for benzodiazepine (B76468) receptors, which are well-known targets for allosteric modulation of GABA-A receptors. nih.gov While this does not directly imply an allosteric mechanism for this compound, it demonstrates the potential of this scaffold to interact with allosteric sites.

To establish an allosteric mechanism of action for this compound, further research would be required. This would involve studies to determine if the compound binds to a site distinct from the known active site of a target protein and if this binding leads to a conformational change that modulates the protein's function. Techniques such as X-ray crystallography of the protein-ligand complex, nuclear magnetic resonance (NMR) spectroscopy, and functional assays in the presence of the orthosteric ligand would be necessary to elucidate any potential allosteric effects.

Preclinical Efficacy and Pharmacological Profiles of 3 Imidazo 1,2 a Pyridin 2 Yl Benzamide Derivatives

In Vitro Efficacy Assessments in Relevant Biological Systems

The in vitro evaluation of 3-(Imidazo[1,2-a]pyridin-2-yl)benzamide derivatives has revealed significant activity across multiple biological systems, underscoring their potential as versatile therapeutic candidates.

Cell-Based Assays for Target Engagement and Cellular Activity

Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have been the subject of intense investigation for their potential in cancer therapy, with a particular focus on their ability to inhibit key signaling pathways. One area of significant interest is their activity against FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). nih.gov

Recent studies have identified a novel imidazo[1,2-a]pyridine-pyridine derivative, compound 24, as a potent inhibitor of both wild-type FLT3 and its clinically relevant mutants, including those resistant to existing therapies. nih.govnih.gov In cell-based assays using AML cell lines (MOLM14, MOLM14-D835Y, and MOLM14-F691L), compound 24 demonstrated marked inhibitory effects on the phosphorylation of FLT3 and its downstream target, ERK. nih.gov This inhibition of phosphorylation was observed to be dose-dependent, with nearly complete signal downregulation at higher concentrations, confirming the compound's engagement with its intended target and its ability to disrupt the oncogenic signaling cascade. nih.gov

Furthermore, the imidazo[1,2-a]pyrazine (B1224502) scaffold, a related heterocyclic system, has also yielded potent and selective inhibitors. For instance, a series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides were designed and found to be highly selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a promising target in non-small cell lung cancer (NSCLC). nih.gov The most promising compound from this series, 8v, exhibited potent inhibition of DDR1 kinase function and effectively suppressed NSCLC cell tumorigenicity, migration, and invasion in a dose-dependent manner. nih.gov

Another critical pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway. e-century.usiu.edu A potent dual PI3K/mTOR inhibitor, a 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide, has been discovered, demonstrating excellent kinase selectivity and cellular growth inhibition in HCT-116 cells. e-century.usiu.edu

The table below summarizes the in vitro inhibitory activities of selected imidazo[1,2-a]pyridine and related derivatives against key cancer-related kinases.

Compound/Derivative ClassTarget Kinase(s)Cell Line(s)Key Findings
Imidazo[1,2-a]pyridine-pyridine derivative (Compound 24)FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691LMOLM14, MOLM14-D835Y, MOLM14-F691LPotent and equal inhibition of wild-type and mutant FLT3 phosphorylation. nih.gov
3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides (Compound 8v)DDR1NSCLC cellsHighly selective and potent inhibition of DDR1, suppressing tumorigenicity, migration, and invasion. nih.gov
2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamidePI3K/mTORHCT-116Potent dual inhibition with excellent kinase selectivity and cellular growth inhibition. e-century.usiu.edu
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativesc-KITImatinib-resistant tumor cellsExcellent IC50 values in the nanomolar range and selectivity against a wide panel of kinases. nih.gov

Antimicrobial Activity Evaluation

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel antimicrobial agents, demonstrating a broad spectrum of activity against various pathogens.

Antibacterial Activity:

A notable application of this scaffold is in the fight against mycobacterial infections. A series of imidazo[1,2-a]pyridine-3-carboxamides (IAPs) have been shown to possess low-micromolar activity against Mycobacterium avium strains. nih.govnih.gov Specifically, compound ND-10885 demonstrated significant in vivo activity in a mouse model of M. avium infection. nih.govnih.gov Furthermore, novel 3-amino-6-fluoroimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their efficacy against several bacterial strains, including E. coli, K. pneumoniae, S. aureus, and S. epidermidis. najah.edu Some of these compounds exhibited inhibitory behavior superior to the antibiotic gentamicin (B1671437) against certain strains. najah.edu For example, compound 91 showed a minimal inhibitory concentration (MIC) of 15.625 µg/ml against E. coli. najah.edu Similarly, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have displayed strong antibacterial activity against Gram-positive bacteria. nih.gov

Antiprotozoal and Antimalarial Activity:

Derivatives of imidazo[1,2-a]pyridine have also shown significant promise in combating protozoal infections, including malaria. Several studies have highlighted the antiplasmodial activity of these compounds against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.netresearchgate.net For instance, pyrido[1,2-a]benzimidazole (B3050246) derivatives have been identified as potent antimalarial agents, with some compounds exhibiting submicromolar IC50 values. nih.govnih.gov The introduction of a butyl derivative resulted in an IC50 of 1.5 µM. nih.gov Another study on imidazo[1,2-a]pyrimidine (B1208166) derivatives found one compound, II10, to have an IC50 value of 0.13 µM against the NF54 strain of P. falciparum. researchgate.net Additionally, imidazo[1,2-a]pyridine-appended chalcones have been screened for their antikinetoplastid activity against Trypanosoma cruzi, Trypanosoma brucei brucei, Trypanosoma brucei rhodesiense, and Leishmania infantum, with some derivatives showing promising results. researchgate.net

Antifungal Activity:

The antifungal potential of imidazo[1,2-a]pyridine derivatives has also been explored. A study focused on the synthesis of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives and their evaluation against a resistant strain of Candida albicans. scirp.org Four of the ten synthesized compounds were found to be active, with one compound, 10i, demonstrating potent activity with a minimum inhibitory concentration (MIC) of 41.98 μmol/L. scirp.org

The following table provides a summary of the antimicrobial activities of various imidazo[1,2-a]pyridine derivatives.

Derivative ClassPathogen(s)Key Findings
Imidazo[1,2-a]pyridine-3-carboxamides (IAPs)Mycobacterium aviumLow-micromolar activity; significant in vivo efficacy of compound ND-10885. nih.govnih.gov
3-Amino-6-fluoroimidazo[1,2-a]pyridinesE. coli, K. pneumoniae, S. aureus, S. epidermidisSome compounds more effective than gentamicin against specific strains. najah.edu
Pyrido[1,2-a]benzimidazolesPlasmodium falciparumSubmicromolar IC50 values; potent antiplasmodial activity. nih.govnih.gov
Imidazo[1,2-a]pyrimidinesPlasmodium falciparum (NF54 strain)Derivative II10 showed an IC50 of 0.13 µM. researchgate.net
3-Imidazo[1,2-a]pyridinyl-1-arylpropenonesCandida albicansCompound 10i exhibited a MIC of 41.98 μmol/L. scirp.org

Anti-Inflammatory and Immunomodulatory Effects in Cellular Models

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant anti-inflammatory and immunomodulatory properties in various cellular models. These compounds have been shown to modulate key inflammatory pathways, suggesting their potential as therapeutic agents for a range of inflammatory conditions.

One of the primary mechanisms through which these derivatives exert their anti-inflammatory effects is by targeting the NF-κB and STAT3 signaling pathways. nih.gov A novel synthetic imidazo[1,2-a]pyridine derivative, referred to as MIA, was found to suppress the activity of NF-κB and STAT3 in breast and ovarian cancer cell lines. nih.gov This suppression led to a reduction in the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. nih.gov Furthermore, MIA was observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes involved in the inflammatory process. nih.gov

The immunomodulatory potential of these compounds is further highlighted by their ability to influence cytokine production. For instance, certain imidazo[1,2-a]pyridine derivatives have been reported to suppress TNF-α expression in T cells. nih.gov This targeted inhibition of a key pro-inflammatory cytokine underscores the specific immunomodulatory capacity of this chemical class.

The table below summarizes the anti-inflammatory and immunomodulatory effects of selected imidazo[1,2-a]pyridine derivatives in cellular models.

DerivativeCell Line(s)Key Findings
MIA (novel imidazo[1,2-a]pyridine derivative)MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer)Suppressed NF-κB and STAT3 signaling pathways; reduced levels of IL-1β, TNF-α, and IL-6; inhibited iNOS and COX-2 expression. nih.gov
Imidazo[1,2-a]pyridine derivativesT cellsSuppressed TNF-α expression. nih.gov

These findings collectively indicate that imidazo[1,2-a]pyridine derivatives possess potent anti-inflammatory and immunomodulatory properties, primarily through the modulation of the NF-κB and STAT3 signaling pathways and the suppression of pro-inflammatory cytokine production.

Cytoprotective Properties in Isolated Systems

In addition to their other pharmacological activities, certain 3-substituted imidazo[1,2-a]pyridine derivatives have been investigated for their cytoprotective properties, particularly in the context of gastric mucosal injury. A study focused on the synthesis of these compounds as potential antiulcer agents. While they did not exhibit significant antisecretory activity in a gastric fistula rat model, several derivatives demonstrated noteworthy cytoprotective effects in both ethanol- and HCl-induced gastric lesion models. nih.gov

One particular compound, 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine (19c), showed cytoprotective activity comparable to that of SCH-28080, a known gastroprotective agent. nih.gov This suggests that the imidazo[1,2-a]pyridine scaffold can be modified to yield compounds with significant gastric cytoprotective potential, independent of acid secretion inhibition.

The table below summarizes the cytoprotective properties of a selected imidazo[1,2-a]pyridine derivative.

CompoundModelKey Findings
8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine (19c)Ethanol- and HCl-induced gastric lesion modelsDemonstrated good cytoprotective properties, comparable to the reference drug SCH-28080. nih.gov

In Vivo Pharmacological Investigations in Preclinical Disease Models

The promising in vitro results of this compound derivatives have been further substantiated by in vivo studies in various preclinical disease models, particularly in the context of inflammation.

Anti-Inflammatory Animal Models

The anti-inflammatory potential of compounds related to the imidazo[1,2-a]pyridine scaffold has been evaluated in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. ALI is a severe inflammatory condition characterized by an overwhelming immune response in the lungs.

In this model, the administration of LPS leads to a significant influx of inflammatory cells, particularly leukocytes, into the bronchoalveolar lavage fluid (BALF), as well as histopathological changes indicative of severe inflammation in the lung tissue. actanaturae.ru Studies have shown that targeting key inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), can effectively mitigate the severity of ALI. actanaturae.ru

While direct studies on this compound in this specific model are not detailed in the provided context, research on related anti-inflammatory agents provides a framework for understanding the potential mechanisms. For instance, the administration of a TNF-α-targeting aptamer has been shown to significantly reduce the total leukocyte count in the BALF of mice with LPS-induced ALI. actanaturae.ru Similarly, other therapeutic agents like artesunate (B1665782) prodrugs and glycyrrhizin (B1671929) have demonstrated the ability to decrease inflammatory cell counts and protein content in the BALF, as well as reduce myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, in the lung tissue of ALI models. nih.govamegroups.com Furthermore, treatments like glibenclamide have been shown to reduce the upregulation of NLRP3 and Caspase-1/p20 proteins in the lungs following LPS instillation, indicating an effect on the inflammasome pathway. researchgate.net

These findings from analogous anti-inflammatory studies in the LPS-induced ALI mouse model suggest that the anti-inflammatory properties of this compound derivatives observed in vitro could translate to significant in vivo efficacy in mitigating inflammatory lung conditions.

The table below outlines key inflammatory parameters and the effects of therapeutic interventions in the LPS-induced ALI mouse model, providing a reference for the potential in vivo anti-inflammatory activity of imidazo[1,2-a]pyridine derivatives.

Therapeutic AgentKey Inflammatory ParameterEffect of Treatment
TNF-α-targeting aptamerTotal leukocyte count in BALFStatistically significant reduction. actanaturae.ru
Artesunate prodrugsInflammatory cell counts and MPO activity in lungsReduction in both parameters. nih.gov
GlycyrrhizinProtein content and inflammatory cell counts in BALFSignificant decrease. amegroups.com
GlibenclamideNLRP3 and Caspase-1/p20 protein levels in lungsDownregulation of these proteins. researchgate.net

Anti-Infective Animal Models (e.g., Antimalarial Mouse Models)

The imidazo[1,2-a]pyridine scaffold is a recurring motif in the development of novel anti-infective agents, demonstrating a broad spectrum of activity against various pathogens. scirp.orgresearchgate.net This includes notable potential against parasitic diseases such as malaria. scirp.orgchemrxiv.org

Research into imidazo[1,2-a]pyridine derivatives has shown promising results in antimalarial studies. For instance, certain imidazopyridinyl-arylpropenone compounds were found to be highly active against chloroquine-resistant strains of Plasmodium falciparum. chemrxiv.org Specifically, five compounds in this series demonstrated significant antiplasmodial activity. chemrxiv.org The exploration of related structures, such as imidazo[1,2-a]pyrimidine derivatives, has also yielded compounds with potent antiplasmodium activity. researchgate.net One such derivative, II10, showed an IC50 value of 0.13 µM against the NF54 strain of P. falciparum. researchgate.net

The versatility of the imidazo[1,2-a]pyridine core extends to other anti-infective applications, including activity against bacteria and fungi. scirp.orgresearchgate.netnajah.edu For example, derivatives of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone have been synthesized and evaluated for their antifungal activity against Candida albicans. scirp.org Several of these compounds exhibited notable efficacy, with one derivative, 10i, showing a minimum inhibitory concentration (MIC) of 41.98 μmol/L. scirp.org

Furthermore, the imidazo[1,2-a]pyridine scaffold has been investigated for its potential against various other infectious agents, highlighting its importance in medicinal chemistry. researchgate.neteurekaselect.com

Antimalarial Activity of Imidazo[1,2-a]pyridine and Related Derivatives
Compound SeriesKey FindingsOrganismReference
Imidazopyridinyl-arylpropenone derivativesFive compounds showed very good antiplasmodial activities, with IC50 values ranging from 6.23 to 8.65 mM.Plasmodium falciparum (chloroquine-resistant) chemrxiv.org
Imidazo[1,2-a]pyrimidine derivative (II10)Demonstrated antiplasmodium activity with an IC50 value of 0.13 µM.Plasmodium falciparum (NF54 strain) researchgate.net

Preclinical Models for Autoimmune and Inflammatory Disorders (e.g., Mouse Arthritis Models)

The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for the development of therapeutic agents targeting autoimmune and inflammatory diseases. nih.govnih.gov Derivatives of this heterocyclic system have demonstrated significant anti-inflammatory properties in various preclinical studies. nih.govresearchgate.net

One area of investigation involves the modulation of key signaling pathways implicated in inflammation. For instance, a novel imidazo[1,2-a]pyridine derivative, referred to as MIA, has been shown to suppress the expression of inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in cancer cell lines. nih.gov This effect is achieved, in part, by modulating the STAT3/NF-κB signaling pathway. nih.gov Specifically, MIA was found to inhibit the phosphorylation of STAT3 and reduce the DNA-binding activity of NF-κB. nih.gov Furthermore, the compound suppressed the expression of downstream targets like COX-2 and iNOS, which are crucial mediators of the inflammatory response. nih.gov

The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has also been observed in broader studies. A series of these compounds were evaluated for analgesic, anti-inflammatory, antipyretic, and muscle-relaxant activities, with several members displaying high efficacy. researchgate.net Exploratory toxicology studies on certain 2,3-substituted imidazo[1,2-a]pyridines with anti-inflammatory properties have been conducted to assess their safety profile. nih.gov These studies indicated that the compounds did not produce signs of hepatic or renal toxicity after a 14-day oral treatment regimen. nih.gov

Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
Compound/SeriesMechanism of Action/Key FindingsModel SystemReference
MIA (a novel imidazo[1,2-a]pyridine derivative)Suppressed expression of inflammatory cytokines (IL-1β, TNF-α, IL-6) by modulating the STAT3/NF-κB pathway. Inhibited STAT3 phosphorylation and NF-κB DNA-binding. Suppressed COX-2 and iNOS expression.Breast and ovarian cancer cell lines nih.gov
Series of imidazo[1,2-a]pyridine derivativesDisplayed high analgesic, anti-inflammatory, and antipyretic activities.Various pharmacological tests researchgate.net
2,3-substituted imidazo[1,2-a]pyridinesShowed anti-inflammatory properties with no signs of hepatic or renal toxicity in exploratory toxicology studies.In vivo (rats) nih.gov

Anti-Ulcer Animal Models

The therapeutic potential of imidazo[1,2-a]pyridine derivatives has been extended to the treatment of peptic ulcers. nih.govnih.gov Research has focused on synthesizing and evaluating these compounds for their anti-ulcer properties, specifically their antisecretory and cytoprotective effects. nih.gov

In one study, new imidazo[1,2-a]pyridines substituted at the 3-position were synthesized and tested. nih.gov While these compounds did not show significant antisecretory activity in a gastric fistula rat model, several demonstrated good cytoprotective properties in both ethanol- and HCl-induced ulcer models. nih.gov One particular derivative, 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine, exhibited cytoprotective activity comparable to the reference compound SCH-28080. nih.gov

Further research into imidazo[1,2-a]pyridinylbenzoxazoles and their tetrahydro counterparts revealed potent anti-stress ulcer activity in rats. nih.gov Several of these compounds were found to be more active than the reference drugs sucralfate, cimetidine, and ranitidine. nih.gov Notably, some of these derivatives also showed strong protective activity against gastric lesions induced by ethanol. nih.gov

Anti-Ulcer Activity of Imidazo[1,2-a]pyridine Derivatives in Animal Models
Compound SeriesModelKey FindingsReference
3-substituted imidazo[1,2-a]pyridinesEthanol- and HCl-induced ulcer models (rats)Demonstrated good cytoprotective properties. One derivative showed activity comparable to SCH-28080. nih.gov
Imidazo[1,2-a]pyridinylbenzoxazoles and 5,6,7,8-tetrahydroimidazo[1,2-a]pyridinylbenzoxazolesAnti-stress ulcer model (rats) and ethanol-induced gastric lesion modelSeveral compounds were more active than sucralfate, cimetidine, and ranitidine. Some exhibited potent protective activity against ethanol-induced lesions. nih.gov

Computational Chemistry and Molecular Modeling of 3 Imidazo 1,2 a Pyridin 2 Yl Benzamide

Ligand-Based Drug Design Approaches

Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches rely on analyzing a set of molecules with known activities to derive a model that predicts the activity of new compounds.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. This model then serves as a 3D query for screening databases to find novel, structurally diverse compounds with the desired activity.

In a detailed study of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues with antimycobacterial activity, a common pharmacophore hypothesis was generated using the PHASE module of the Schrödinger software suite. researchgate.netopenpharmaceuticalsciencesjournal.com The best-ranked hypothesis, HHPRR, was characterized by five essential features:

Two hydrophobic groups (H)

One hydrogen bond acceptor (H) - Note: In some contexts, 'H' can be Hydrophobic, while in others like PHASE, it can represent a Hydrophobic group, and 'A' is used for Acceptor. The source study identifies two hydrophobic groups and one positive feature, likely a hydrogen bond donor or ionizable positive group.

One positive ionic feature (P)

Two aromatic rings (R)

This HHPRR model provides a clear map of the crucial interaction points. The aromatic rings likely correspond to the imidazo[1,2-a]pyridine (B132010) core and the benzamide (B126) phenyl ring, while the hydrophobic and hydrogen-bonding features guide the specific orientation and interactions within the target's binding pocket. openpharmaceuticalsciencesjournal.com Such a model is instrumental in designing new derivatives of the 3-(imidazo[1,2-a]pyridin-2-yl)benzamide scaffold by ensuring that proposed modifications retain these key pharmacophoric features.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical correlation between the chemical structure and the biological activity of a series of compounds. researchgate.net 3D-QSAR methods, in particular, analyze the relationship between the 3D properties of molecules (fields) and their activity.

For the imidazo[1,2-a]pyridine-3-carboxamide series, an atom-based 3D-QSAR model was developed to understand the structural requirements for antimycobacterial potency. researchgate.netopenpharmaceuticalsciencesjournal.com The study aligned a training set of 27 compounds and a test set of 11 compounds based on the pharmacophore model. The resulting 3D-QSAR model demonstrated strong predictive power, as indicated by its statistical parameters. openpharmaceuticalsciencesjournal.com

Table 1: Statistical Validation of the 3D-QSAR Model for Imidazo[1,2-a]pyridine-3-carboxamide Analogues openpharmaceuticalsciencesjournal.com
Data SetParameterValueDescription
Training Set (27 compounds)0.9181Correlation coefficient, indicating goodness of fit.
SD0.3305Standard deviation of the regression.
F85.9Fisher's variance ratio, indicating statistical significance.
Test Set (11 compounds)0.6745Cross-validated correlation coefficient, indicating predictive ability.
RMSE0.65Root Mean Square Error, measuring the accuracy of predictions.
Pearson-R0.8427Correlation between predicted and observed activity.

The generated QSAR model provides contour maps that visualize regions where specific physicochemical properties contribute positively or negatively to the biological activity. These maps are critical for guiding the optimization of lead compounds, such as this compound, by suggesting where to add or remove substituents to enhance potency.

Structure-Based Drug Design Approaches

When the 3D structure of the biological target is available, structure-based drug design (SBDD) methods can be employed. These techniques use the receptor's structure to design and predict how a ligand will bind.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). This helps to forecast the binding mode and affinity of the ligand.

In the context of imidazo[1,2-a]pyridine-3-carboxamide analogues, docking studies were performed against the enzyme pantothenate synthetase from Mycobacterium tuberculosis (PDB ID: 3IVX). researchgate.netopenpharmaceuticalsciencesjournal.com The results revealed key interactions between the ligands and the enzyme's active site. The most active compounds in the series formed crucial hydrogen bonds with residues such as Gly158 and Met195. Additionally, pi-cation interactions were observed with the Hie47 residue, and further hydrogen bonding with Pro38 was noted. openpharmaceuticalsciencesjournal.com

Similarly, docking studies of other imidazo[1,2-a]pyridine derivatives have been crucial. For instance, in the development of Discoidin Domain Receptor 1 (DDR1) inhibitors, docking showed that the imidazo[1,2-a]pyrazine (B1224502) moiety forms a critical hydrogen bond with the hinge region residue Met704, while the amide group interacts with Glu672 and Asp784. nih.gov These examples underscore the utility of docking in predicting and rationalizing the specific molecular interactions that underpin a compound's biological activity.

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations model the movement of atoms and molecules, providing insights into the stability of the binding pose and the flexibility of the protein.

To validate the docking results for the imidazo[1,2-a]pyridine-3-carboxamide series, the most potent compound complexed with pantothenate synthetase was subjected to a 1.2-nanosecond MD simulation. researchgate.net The stability of the simulation was assessed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over time. A stable RMSD value (typically less than 3 Å) indicates that the complex remains in a stable conformation, confirming the viability of the docked pose. researchgate.net Furthermore, Root Mean Square Fluctuation (RMSF) plots can identify which parts of the protein are flexible and which are stable upon ligand binding. benthamopen.com These simulations confirm that the key interactions observed in docking are maintained throughout the simulation, lending confidence to the proposed binding model.

Binding Free Energy Calculations

To provide a more quantitative estimate of binding affinity, binding free energy calculations are often performed on the snapshots obtained from MD simulations. The Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method is a popular approach for this purpose.

For the imidazo[1,2-a]pyridine-3-carboxamide analogues, Prime/MM-GBSA calculations were conducted to estimate the binding free energy (ΔG_bind) of the ligand-protein complex. researchgate.netopenpharmaceuticalsciencesjournal.com This method calculates the energy difference between the bound complex and the unbound ligand and protein in solution. A more negative ΔG_bind value corresponds to a higher binding affinity. These calculations help to rank different derivatives and prioritize those with the most favorable binding energies for synthesis and biological testing. The insights gained from MM-GBSA, combined with docking and MD simulations, provide a comprehensive understanding of the molecular determinants of binding for this class of compounds.

Virtual Screening and Lead Optimization through Computational Methods

Computational methods have been pivotal in the discovery and refinement of imidazo[1,2-a]pyridine-based compounds. While Anle138b itself was identified through high-throughput screening, the broader class of imidazo[1,2-a]pyridines has been extensively studied using computational strategies for various therapeutic targets. nih.govchemrxiv.org These approaches are crucial for hit expansion and lead optimization, where a promising initial compound is structurally modified to enhance its binding affinity and selectivity. volkamerlab.org

For related scaffolds, such as imidazo[1,2-a]pyridine-3-carboxamide analogues, ligand-based pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies have been employed to identify the key structural features required for biological activity. openpharmaceuticalsciencesjournal.comresearchgate.net For instance, a five-featured pharmacophore hypothesis (HHPRR) was generated for antimycobacterial agents, highlighting the importance of hydrophobic and aromatic ring features for activity. openpharmaceuticalsciencesjournal.com Such models provide a blueprint for designing new derivatives with potentially improved potency.

In the context of optimizing kinase inhibitors, computational modeling has been used to guide the modification of related imidazo[1,2-a]pyrazine structures. nih.gov By replacing certain linkers based on docking predictions, researchers aimed to increase π-π stacking interactions, which could lead to enhanced activity. sci-hub.cat This highlights a common strategy in lead optimization: using computational feedback to iteratively design and synthesize more effective compounds. The development of PROTACs (Proteolysis-Targeting Chimeras) centered on an Anle138b scaffold also represents an advanced lead optimization strategy, where computational design is used to link the target-binding molecule to a ligase ligand, aiming to induce degradation of the target protein. mdpi.com

In Silico Prediction of Molecular Interactions and Reactivity

Molecular docking and molecular dynamics (MD) simulations have provided detailed insights into how this compound (Anle138b) interacts with its biological targets, most notably the protein aggregates implicated in neurodegenerative diseases.

Computational studies have focused extensively on the interaction of Anle138b with α-synuclein, a protein central to Parkinson's disease pathogenesis. nih.govnih.gov Molecular docking analyses revealed that Anle138b preferentially binds to α-synuclein oligomers—small, toxic aggregates—rather than the benign monomeric form. nih.govresearchgate.net These studies have shown that the binding affinity of Anle138b increases with the size of the α-synuclein oligomer, from dimers up to decamers. nih.govnih.govresearchgate.net The compound is predicted to occupy cavities within these oligomeric structures, interfering with their consolidation and further aggregation. nih.govresearchgate.net

All-atom MD simulations have further clarified this mechanism, showing that Anle138b can remodel the conformational distributions within small peptide aggregates and reduce the number of intermolecular hydrogen bonds, thereby destabilizing the toxic oligomeric state. nih.gov

Detailed analyses of the binding pose of Anle138b have identified key molecular interactions. The compound forms multiple hydrophobic and hydrogen bond interactions with amino acid residues within the α-synuclein oligomer binding pocket. researchgate.net Across several oligomeric forms, common interacting residues include Threonine 54 (Thr54), Glycine 73 (Gly73), Valine 74 (Val74), and Threonine 75 (Thr75). nih.govnih.govresearchgate.net In other computational models involving different protein partners like cyclophilin A, key stabilizing interactions were identified as hydrophobic and hydrogen bonds with residues such as Lysine 76, Threonine 68, Glutamic acid 81, and Lysine 82. nih.gov

The table below summarizes the binding affinities and key interacting residues of Anle138b with various forms of α-synuclein as determined by molecular docking studies.

α-Synuclein ConformationBinding Affinity (kcal/mol)Key Interacting Residues
Dimer-7.2Data Not Specified
Trimer-7.8Data Not Specified
Tetramer-8.2Thr54, Gly73, Val74, Thr75
Pentamer-8.5Thr54, Gly73, Val74, Thr75
Hexamer-8.8Thr54, Gly73, Val74, Thr75
Heptamer-9.1Thr54, Gly73, Val74, Thr75
Octamer-9.4Thr54, Gly73, Val74, Thr75
Nonamer-9.8Thr54, Gly73, Val74, Thr75
Decamer-10.2Thr54, Gly73, Val74, Thr75

This table presents a compilation of data from molecular docking studies, showing the increasing binding affinity of Anle138b for higher-order α-synuclein oligomers. nih.govnih.govresearchgate.net

Furthermore, in silico techniques have been used to predict the physicochemical properties and reactivity of Anle138b and its isomers. nih.govmdpi.com Calculations of the electrostatic potential distribution, for example, help in understanding how the molecule will present itself for interaction with protein binding sites. nih.gov These computational predictions are essential for rationalizing the observed binding modes and for guiding the synthesis of new analogues with enhanced interaction profiles.

Future Directions and Research Gaps in 3 Imidazo 1,2 a Pyridin 2 Yl Benzamide Research

Exploration of Novel and Sustainable Synthetic Pathways for Derivatives

The imidazo[1,2-a]pyridine (B132010) core is a privileged structure in drug discovery. beilstein-journals.org While classical synthetic routes like the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) are effective, future research must focus on developing more sustainable and efficient methodologies. beilstein-journals.org

Key areas for future synthetic exploration include:

Green Chemistry Approaches: The use of environmentally benign solvents, such as water or ethanol, and catalysts like ammonium (B1175870) chloride or phosphotungstic acid (HPW), can significantly reduce the environmental impact of synthesis. beilstein-journals.orgbio-conferences.orgacs.org Methods that proceed without a catalyst or solvent, sometimes accelerated by microwave irradiation, represent a significant advancement in sustainable chemistry. bio-conferences.org

Multicomponent Reactions (MCRs): Advanced MCRs that allow for the one-pot synthesis of complex imidazo[1,2-a]pyridine derivatives from simple starting materials, such as 2-aminopyridines, aldehydes, and isonitriles, offer high efficiency and atom economy. bio-conferences.org

C-H Functionalization: Direct functionalization of the imidazo[1,2-a]pyridine core through C-H activation is a powerful strategy to create diverse analogs without the need for pre-functionalized starting materials, streamlining the synthesis of novel derivatives.

Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, improve safety, and facilitate scalability for the production of these compounds.

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridine Derivatives

MethodologyKey FeaturesPotential AdvantagesReference
Microwave-Assisted SynthesisUses microwave irradiation to accelerate reactions.Rapid, efficient, uniform heating, higher yields and purity. bio-conferences.org
Catalyst- and Solvent-Free ReactionsReaction of α-haloketones with 2-aminopyridines at 60°C.Environmentally friendly, simplified purification. bio-conferences.org
Multicomponent Reactions (Aqueous)Reaction of 2-aminopyridine (B139424), aldehyde, and isonitrile in water.Green chemistry, catalyst-free, high yields. bio-conferences.org
HPW-Catalyzed GBB-3CRUses phosphotungstic acid as a green and reusable catalyst.High yields, low catalyst loading, short reaction times, broad substrate scope. beilstein-journals.org

Discovery of Undisclosed Biological Targets and Polypharmacology Assessment

While IMPDH is a primary target, the broad biological activity of the imidazo[1,2-a]pyridine scaffold suggests that 3-(Imidazo[1,2-a]pyridin-2-yl)benzamide derivatives may interact with multiple biological targets. nih.gov This polypharmacology can be both a source of therapeutic benefit and potential side effects.

Future research should focus on:

Target Deconvolution: Employing techniques like chemoproteomics and phenotypic screening to identify novel, undisclosed binding partners for these compounds.

Kinase Profiling: Given that imidazo[1,2-a]pyridine derivatives are known to inhibit various kinases such as RAF, PI3K/mTOR, Nek2, and FLT3, comprehensive screening against a broad panel of kinases is crucial. nih.govnih.goviu.edunih.gov This will help to understand the selectivity profile and identify potential off-target effects or new therapeutic applications. nih.gov

Multi-target Drug Design: Intentionally designing derivatives that modulate multiple, disease-relevant targets could lead to more effective therapies for complex diseases like cancer. unimi.it For example, a compound that co-inhibits IMPDH and a key signaling kinase could offer a synergistic antitumor effect.

Advanced Mechanistic Investigations into Cellular and Molecular Pathways

Understanding the precise molecular and cellular consequences of inhibiting the target(s) of this compound is essential for its development as a therapeutic agent. As an IMPDH inhibitor, its primary effect is the depletion of the guanine (B1146940) nucleotide pool. nih.gov

Future investigations should delve deeper into:

Downstream Signaling: Examining the impact of GTP depletion on crucial cellular processes such as DNA and RNA synthesis, and the activity of GTP-dependent signaling proteins. nih.gov

Cellular Stress Responses: Investigating the activation of stress pathways, such as p53-mediated responses, which can be triggered by IMPDH inhibition. nih.gov

Inflammatory Pathways: Some imidazo[1,2-a]pyridine derivatives have shown anti-inflammatory activity by modulating pathways like STAT3/NF-κB/iNOS/COX-2. nih.gov Exploring these effects for this compound analogs could reveal new therapeutic opportunities.

Resistance Mechanisms: Identifying potential mechanisms of resistance to these compounds, which is crucial for developing strategies to overcome them in a clinical setting.

Development of Structure-Based Design Principles for Enhanced Selectivity and Potency

To create superior drug candidates, a detailed understanding of the structure-activity relationship (SAR) is paramount. The development of highly potent and selective inhibitors requires a synergistic approach combining synthetic chemistry with structural and computational biology.

Key research objectives in this area include:

Structural Biology: Obtaining high-resolution crystal structures of this compound analogs in complex with their target proteins (e.g., IMPDH, various kinases). nih.gov This provides invaluable information about the binding mode and key interactions.

Computational Modeling: Using molecular docking and other computational tools to predict the binding affinity and selectivity of new derivatives, guiding the design of more potent and specific inhibitors. nih.gov

Selectivity Enhancement: Systematically modifying the scaffold to improve selectivity for the desired target over others. For instance, medicinal chemistry efforts have been employed to improve selectivity for B-RAF over kinases like P38 and VEGFR2. nih.gov A critical goal is to achieve selectivity for the pathogenic or cancer-specific isoform (IMPDH2) over the host's isoform (IMPDH1). nih.gov

Table 2: Known Biological Targets of Imidazo[1,2-a]pyridine Scaffolds

Target ClassSpecific Target(s)Potential Therapeutic AreaReference
EnzymesIMPDH, RAF, PI3K/mTOR, Nek2, ERK5, FAAH, M. tuberculosis glutamine synthetaseCancer, Infectious Disease, Inflammation nih.govnih.goviu.edunih.govnih.govnih.govnih.gov
ReceptorsGABA-A, Histamine H3, Serotonin (5-HT3, 5-HT4, 5-HT6), Dopamine D4, Adenosine A2ANeurological and Psychiatric Disorders nih.gov
KinasesFLT3, DDR1, Bcr-Abl, c-KitCancer nih.govnih.gov

Integration of Multi-Omics Data for Comprehensive Biological Profiling

A systems-level understanding of the effects of this compound derivatives can be achieved by integrating various "omics" technologies. plos.orgnih.gov This holistic approach provides a comprehensive profile of the compound's biological activity.

Future research should incorporate:

Transcriptomics (RNA-seq): To identify changes in gene expression patterns in response to compound treatment, revealing the cellular pathways that are modulated.

Proteomics: To quantify changes in protein levels and post-translational modifications, providing a more direct link between target engagement and cellular function.

Metabolomics: To measure changes in the levels of endogenous metabolites, which can confirm the impact on metabolic pathways like nucleotide synthesis and uncover unexpected metabolic effects.

Integrated Analysis: Utilizing bioinformatics tools to integrate these multi-omics datasets will provide a powerful, systems-level view of the drug's mechanism of action and help in identifying biomarkers for efficacy and patient stratification. plos.orgnih.gov

By systematically addressing these research gaps and pursuing these future directions, the scientific community can fully elucidate the therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.

Q & A

Q. What are the major limitations in scaling up imidazo[1,2-a]pyridine synthesis for industrial research?

  • Methodological Answer : Scaling faces challenges in:
  • Heterogeneous mixtures from incomplete cyclization (solved by continuous flow reactors).
  • Purification complexity due to polar by-products (addressed via silica gel chromatography or recrystallization).
    Industrial protocols prioritize automated platforms and green solvents (e.g., ethanol) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.